molecular formula C8H8ClNO B13818592 3-Amino-2-methylbenzoyl chloride CAS No. 370580-66-8

3-Amino-2-methylbenzoyl chloride

Cat. No.: B13818592
CAS No.: 370580-66-8
M. Wt: 169.61 g/mol
InChI Key: QIOSIMVXEHIKDB-UHFFFAOYSA-N
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Description

3-Amino-2-methylbenzoyl chloride (CAS 370580-66-8) is a chemical building block of interest in advanced synthetic chemistry and pharmaceutical research. As a substituted benzoyl chloride, it features a reactive acyl chloride group (-C(=O)Cl) that readily undergoes nucleophilic substitution reactions with alcohols and amines to form esters and amides, respectively . This makes it a valuable precursor for constructing more complex molecules. Its molecular formula is C8H8ClNO, and it has a molecular weight of 169.61 . A key structural feature is the presence of an aromatic amino group, which provides a secondary site for further functionalization, allowing researchers to create a diverse array of derivatives. Acyl chlorides like this one are highly reactive towards water, hydrolyzing to form the corresponding carboxylic acid and hydrochloric acid . In research applications, compounds of this class are frequently utilized in automated solid-phase peptide synthesis (SPPS), a fundamental technology for producing therapeutic peptides . The high specificity and low toxicity of synthetic peptides have made them attractive therapeutic agents for treating conditions such as cancer, diabetes, and obesity . Furthermore, benzoyl chloride derivatives serve as crucial intermediates in the preparation of dyes, perfumes, pharmaceuticals, and resins . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate safety precautions, as acyl chlorides are typically toxic and serious skin irritants .

Properties

IUPAC Name

3-amino-2-methylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5-6(8(9)11)3-2-4-7(5)10/h2-4H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOSIMVXEHIKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30664573
Record name 3-Amino-2-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370580-66-8
Record name 3-Amino-2-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis from m-Xylene via Chlorination, Oxidation, and Amination

A well-documented method begins with m-xylene as the raw material and proceeds through chlorination, oxidation, and ammoniation to yield 3-methyl-2-aminobenzoic acid, which can be further converted to the benzoyl chloride derivative.

Stepwise Process:

Step Reaction Conditions Reagents Yield (%) Notes
1 Chlorination of m-xylene to 2-chloro-m-xylene 60 °C, ferric trichloride catalyst, chlorine gas m-xylene, Cl2, FeCl3 Not specified Chlorination under Lewis acid catalysis
2 Oxidation of 2-chloro-m-xylene to 3-methyl-2-chlorobenzoic acid 80-100 °C, acetic acid solvent, sodium acetate catalyst, hydrogen peroxide oxidant 2-chloro-m-xylene, H2O2 92.7% Dropwise addition of oxidant over 2 hours
3 Amination of 3-methyl-2-chlorobenzoic acid to 3-methyl-2-aminobenzoic acid 120-150 °C, DMSO solvent, cuprous chloride and sodium carbonate catalysts, ammonia gas 3-methyl-2-chlorobenzoic acid, NH3 88.6% Reaction time 3-6 hours, purification by recrystallization

This method is noted for its simplicity, cost-effectiveness, and environmental friendliness, avoiding hazardous nitration and hydrogenation steps.

Preparation of 2-Amino-3-methyl-5-chlorobenzoic Acid via Nitration, Hydrogenation, and Chlorination

An alternative synthetic route involves nitration of m-toluic acid, followed by hydrogenation and chlorination steps to yield the chlorinated amino benzoic acid intermediate.

Stepwise Process:

Step Reaction Conditions Reagents Yield (%) Notes
1 Nitration of m-toluic acid to 2-nitro-3-toluic acid 60-75% nitric acid, controlled temperature m-toluic acid, HNO3 Not specified Nitration under controlled acidity
2 Hydrogenation of 2-nitro-3-methylbenzoic acid to 2-amino-3-methylbenzoic acid 50 °C, hydrogen atmosphere, 10% Pd/C catalyst, ethanol solvent 2-nitro-3-methylbenzoic acid, H2, Pd/C 98.6% Reaction time 2 hours
3 Chlorination of 2-amino-3-methylbenzoic acid to 2-amino-3-methyl-5-chlorobenzoic acid 90-110 °C, 1-2 hours, benzoyl peroxide catalyst, DMF solvent 2-amino-3-methylbenzoic acid, dichlorohydantoin, benzoyl peroxide 87.7% Product purity 99.5%

This method achieves a total yield of approximately 63.0-68.4% and is suitable for industrial scale due to its high purity and straightforward reaction sequence.

Comparative Analysis of Preparation Methods

Aspect Method 1 (Chlorination-Oxidation-Amination) Method 2 (Nitration-Hydrogenation-Chlorination)
Starting Material m-xylene m-toluic acid
Key Intermediates 2-chloro-m-xylene, 3-methyl-2-chlorobenzoic acid 2-nitro-3-toluic acid, 2-amino-3-methylbenzoic acid
Catalysts Lewis acids, copper compounds Pd/C for hydrogenation, benzoyl peroxide for chlorination
Solvents Acetic acid, DMSO Ethanol, DMF
Reaction Conditions Moderate temperatures (60-150 °C) Moderate temperatures (50-110 °C)
Yield of Amino Acid Intermediate ~88.6% ~98.6% (hydrogenation step)
Overall Yield High, environmentally friendly Moderate, industrially feasible
Environmental Impact Low, avoids nitration hazards Uses nitration and hydrogenation with associated risks

Summary Table of Key Reagents and Conditions

Step Reagents Catalyst Solvent Temperature Time Yield (%)
Chlorination (Method 1) m-xylene, Cl2 FeCl3 None specified 60 °C Not specified Not specified
Oxidation (Method 1) 2-chloro-m-xylene, H2O2 Sodium acetate Acetic acid 90 °C 2 hours (dropwise oxidant) 92.7
Amination (Method 1) 3-methyl-2-chlorobenzoic acid, NH3 CuCl, Na2CO3 DMSO 150 °C 4 hours 88.6
Nitration (Method 2) m-toluic acid, HNO3 None None specified Controlled Not specified Not specified
Hydrogenation (Method 2) 2-nitro-3-methylbenzoic acid, H2 Pd/C Ethanol 50 °C 2 hours 98.6
Chlorination (Method 2) 2-amino-3-methylbenzoic acid, dichlorohydantoin Benzoyl peroxide DMF 100 °C 1 hour 87.7

Mechanism of Action

The mechanism of action of 3-Amino-2-methylbenzoyl chloride depends on its reactivity with various nucleophiles. The compound acts as an electrophile due to the presence of the electron-withdrawing carbonyl and chloride groups. When it reacts with nucleophiles, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to release hydrochloric acid and form the final product .

Comparison with Similar Compounds

Research Findings

Computational Insights

This affects its interaction with nucleophiles, such as amines or alcohols, in acyl transfer reactions .

Biological Activity

3-Amino-2-methylbenzoyl chloride is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in the development of pharmaceuticals. This article explores its biological activity, focusing on its mechanisms, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound (C8H8ClNO) is characterized by the presence of an amino group and a carbonyl chloride functional group attached to a methyl-substituted aromatic ring. This structure contributes to its reactivity and biological interactions.

Biological Activity

1. Antiviral Properties:
Research indicates that derivatives of this compound can serve as precursors for potent HIV protease inhibitors. These inhibitors are crucial in suppressing the replication of the HIV virus, thereby providing novel treatment avenues for AIDS. The structural unit derived from this compound is integral to the design of such inhibitors, showcasing its importance in antiviral drug development .

2. Antiplasmodial Activity:
Studies have reported that certain derivatives of this compound exhibit antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. In vitro assays demonstrated significant potency, with some compounds achieving low IC50 values, indicating high efficacy against malaria strains .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound's ability to inhibit specific enzymes such as proteases is pivotal for its antiviral properties. By blocking these enzymes, the compound disrupts viral replication processes.
  • Interaction with Cellular Pathways: The compound may influence various cellular pathways, leading to altered metabolic processes in pathogens like P. falciparum.

Table 1: Summary of Biological Activities

Activity Target IC50 Value Reference
AntiviralHIV ProteaseNot specified
AntiplasmodialPlasmodium falciparum0.034 µM

Case Study: HIV Protease Inhibition

A study focused on synthesizing derivatives of this compound revealed their potential as HIV protease inhibitors. These compounds were tested in vitro, demonstrating effective inhibition of the enzyme's activity, which is critical for viral maturation and replication.

Case Study: Antimalarial Activity

Another research initiative investigated the antiplasmodial effects of various derivatives synthesized from this compound. The findings indicated that specific modifications to the chemical structure significantly enhanced activity against chloroquine-sensitive strains of P. falciparum, suggesting a pathway for developing new antimalarial therapies .

Safety and Toxicity

While exploring the biological activities, it is essential to consider safety profiles. Preliminary toxicity assessments indicate that while some derivatives show promising therapeutic effects, further studies are necessary to evaluate their safety in vivo.

Q & A

Q. What are the standard synthetic routes for preparing 3-amino-2-methylbenzoyl chloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves the acylation of 3-amino-2-methylbenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride. Key parameters include:
  • Solvent Choice : Anhydrous dichloromethane or toluene to minimize hydrolysis.
  • Temperature : Controlled reflux (40–60°C) to drive the reaction without decomposing sensitive functional groups.
  • Catalysts : A catalytic amount of dimethylformamide (DMF) accelerates the reaction by forming an intermediate acylpyridinium ion.
  • Workup : Excess reagents are removed under reduced pressure, and the product is purified via vacuum distillation or recrystallization from non-polar solvents.
    Common Pitfalls : Hydrolysis of the acyl chloride to the carboxylic acid due to moisture. Use anhydrous conditions and molecular sieves .

Q. How is this compound characterized to confirm its structural integrity?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks for the aromatic protons (δ 6.5–8.0 ppm), methyl group (δ 2.3–2.5 ppm), and acyl chloride carbonyl (δ 170–175 ppm in ¹³C).
  • IR : Strong absorption at ~1770 cm⁻¹ (C=O stretch of acyl chloride).
  • Mass Spectrometry : Molecular ion peak matching the molecular weight (C₈H₇ClNO, 184.6 g/mol).
  • Elemental Analysis : Validate %C, %H, %N, and %Cl composition .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation.
  • First Aid :
  • Skin Contact : Rinse immediately with water for 15 minutes; apply 1% sodium bicarbonate solution.
  • Inhalation : Move to fresh air; administer oxygen if breathing is labored.
  • Storage : Keep in a moisture-free environment at 2–8°C, sealed under inert gas (e.g., argon).
    Note : Similar acyl chlorides (e.g., benzoyl chloride) are corrosive and moisture-sensitive, requiring analogous precautions .

Advanced Research Questions

Q. What reaction mechanisms govern the nucleophilic substitution of this compound with amines or alcohols?

  • Methodological Answer : The acyl chloride reacts via a two-step mechanism:

Nucleophilic Attack : Amines/alcohols attack the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Chloride Departure : The intermediate collapses, releasing HCl and forming the amide/ester.
Kinetic Studies : Monitor reaction progress using in situ IR to track carbonyl peak shifts.
Side Reactions : Competing hydrolysis can occur; suppress by using anhydrous solvents and molecular sieves.
Computational Insight : Density Functional Theory (DFT) models predict activation energies for different nucleophiles .

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :
  • Crystallization : Grow single crystals via slow evaporation from hexane/ethyl acetate.
  • Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 100 K.
  • Refinement : Employ SHELXL () for least-squares refinement. Address disorder in the methyl or amino groups using restraints.
    Validation Tools : Check for R-factor convergence (<5%) and validate geometry with PLATON ().
    Case Study : A related compound, 2-methyl-3-nitrobenzoyl chloride, showed torsional strain in the acyl group, resolved via Hirshfeld surface analysis .

Q. What strategies stabilize this compound against thermal or hydrolytic degradation during storage?

  • Methodological Answer :
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) and monitor via HPLC.
  • Stabilizers : Add desiccants (e.g., silica gel) or antioxidants (e.g., BHT) to storage containers.
  • Formulation : Encapsulate in molecularly imprinted polymers to shield the acyl chloride from moisture.
    Data : For similar compounds (e.g., 4-bromobenzoyl chloride), degradation half-life increased from 7 to 30 days using silica gel .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying electrophilic hotspots.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to design inhibitors.
  • MD Simulations : Assess solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents).
    Case Study : For 2-(trifluoromethyl)benzoyl chloride, simulations accurately predicted regioselectivity in amidation reactions .

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